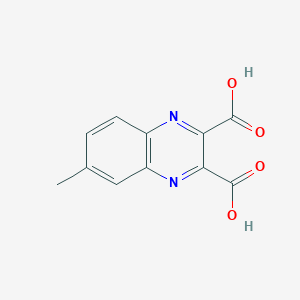
6-Methylquinoxaline-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylquinoxaline-2,3-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C11H8N2O4. It is a derivative of quinoxaline, characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and a methyl group at the 6 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoxaline-2,3-dicarboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diketoquinoxaline with methylamine, followed by oxidation to introduce the carboxylic acid groups . Another approach includes the use of Vilsmeier reagent for the formylation of quinoxaline derivatives, followed by oxidation and hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common practices to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoxaline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
6-Methylquinoxaline-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 6-Methylquinoxaline-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interfere with cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Quinoxaline-2,3-dicarboxylic acid: Lacks the methyl group at the 6 position, which can influence its reactivity and biological activity.
6-Chloroquinoxaline-2,3-dicarboxylic acid:
6-Methylquinoxaline: Lacks the carboxylic acid groups, making it less versatile in chemical reactions
Uniqueness: 6-Methylquinoxaline-2,3-dicarboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
6-methylquinoxaline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c1-5-2-3-6-7(4-5)13-9(11(16)17)8(12-6)10(14)15/h2-4H,1H3,(H,14,15)(H,16,17) |
InChI Key |
HGYNHODPEWXLIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



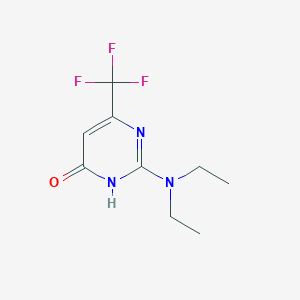
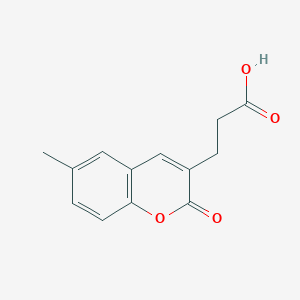
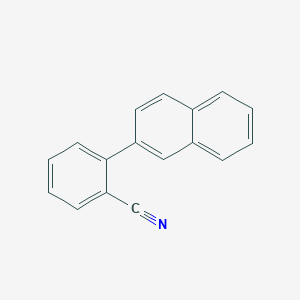
![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)
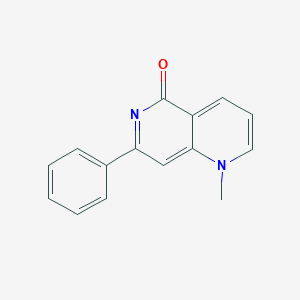
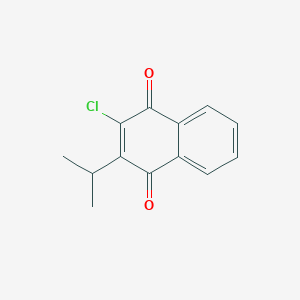





![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)

